![molecular formula C22H23N3O4 B3318841 N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine CAS No. 1029721-32-1](/img/structure/B3318841.png)
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Übersicht
Beschreibung
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, commonly known as EAI045, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and tyrosine-protein kinase Met (c-Met). This compound has been studied for its potential therapeutic applications in various types of cancer, particularly non-small cell lung cancer (NSCLC).
Wirkmechanismus
EAI045 works by binding to the ATP-binding site of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
EAI045 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to inhibit the growth of other types of cancer cells, including breast cancer and glioblastoma. Additionally, EAI045 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EAI045 in lab experiments is its specificity for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, which allows for targeted inhibition of these proteins. However, one limitation of using EAI045 is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several potential future directions for research on EAI045. One area of focus could be the development of more potent analogs of EAI045 that can effectively inhibit N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met at lower concentrations. Another area of focus could be the investigation of EAI045 in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential of EAI045 in other disease areas, such as inflammatory disorders or fibrosis.
Wissenschaftliche Forschungsanwendungen
EAI045 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, it has shown promising results in inhibiting the growth of NSCLC cells that are resistant to currently available N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors. It has also been shown to inhibit the growth of cancer cells that have acquired resistance to c-Met inhibitors.
Eigenschaften
IUPAC Name |
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQGUXLVNLHPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.